Fast Red TR Salt 1,5-naphthalenedisulfonate salt
Description
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Properties
IUPAC Name |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWWJOJWWUTJJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Role As a Chromogenic Agent in Biological and Analytical Sciences
The primary function of Fast Red TR Salt 1,5-naphthalenedisulfonate salt in research is its capacity to act as a chromogenic agent, or more specifically, a chromogenic substrate. scbt.com It is widely employed for the detection of enzymes like phosphatases. p212121.com In these applications, it is often used in conjunction with a substrate such as Naphthol AS-MX Phosphate (B84403). p212121.com
The detection mechanism involves an enzyme, commonly alkaline phosphatase (AP), which is often conjugated to an antibody. biocompare.comalkalisci.com The enzyme cleaves the phosphate group from the Naphthol AS-MX substrate. researchgate.netbiomeda.com The resulting naphthol compound then couples with the diazonium salt, Fast Red TR, to form an insoluble, brightly colored red precipitate at the site of enzymatic activity. biocompare.comresearchgate.netbiomeda.com This colored product allows for the visualization of the target protein or enzyme activity within tissue sections or on blots under brightfield or fluorescent microscopy. biocompare.com
This reaction is central to techniques such as the alkaline phosphatase-anti-alkaline phosphatase (APAAP) procedure and tartrate-resistant acid phosphatase (TRAP) staining. scientificlabs.comchimmed.ruscientificlabs.ie The resulting vibrant red color provides clear and specific staining in histological preparations. pubcompare.ai
Historical Trajectory of Azo Dye Utilization in Research Methodologies
The use of Fast Red TR Salt is part of a long history of azo dye application in science. The era of synthetic dyes began in 1856, shifting from a reliance on natural colorants derived from plants and animals. psiberg.comjchemrev.com Azo dyes, characterized by the -N=N- functional group, were first discovered in the 1800s and quickly found use in the textile industry due to their vibrant colors. youtube.comresearchpublish.com Peter Griess synthesized various azo dyes around 1858, and these now represent 60-70% of dyes used in industrial applications. jchemrev.comresearchpublish.com
The development of diazonium ion chemistry was initially driven by the synthesis of these dyes. youtube.com This chemistry involves a two-step process: the formation of a diazonium salt, followed by its reaction with a reactive aromatic compound in what is known as a diazo coupling reaction. psiberg.comajchem-a.com
Beyond textiles, the importance of azo dyes expanded into biology research and drug discovery. youtube.com Their ability to produce distinct colors made them suitable for staining and as pH indicators in acid-base titrations, such as Methyl orange and Congo red. psiberg.com This historical foundation paved the way for the development of more specialized azo compounds like Fast Red TR Salt for specific applications in enzyme histochemistry and other advanced research methodologies. jchemrev.com
Scope and Significance of Current Research Paradigms Involving the Compound
Structural Elucidation and Functional Group Analysis
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 51503-28-7 scbt.com |
| Molecular Formula | C₁₇H₁₂ClN₂O₆S₂ cas.org |
| Molecular Weight | 440.88 g/mol scbt.com |
| Appearance | White to light yellow powder |
| Solubility in Water | 25 mg/mL (clear to slightly hazy) |
Contribution of the Diazonium Moiety to Reactivity
The cornerstone of Fast Red TR's reactivity is the diazonium group (-N₂⁺) attached to the substituted benzene (B151609) ring. This functional group is a potent electrophile due to the positive charge being delocalized over the two nitrogen atoms. The strong electron-withdrawing nature of the diazonium group makes the terminal nitrogen atom highly susceptible to nucleophilic attack. This inherent reactivity is the basis for the azo coupling reaction, which is fundamental to its application as a chromogenic substrate. The presence of a chloro and a methyl group on the benzene ring further modulates the electronic properties and, consequently, the reactivity of the diazonium cation.
Role of the 1,5-Naphthalenedisulfonate Counterion in Compound Stability and Dissolution
Furthermore, the two sulfonate (-SO₃⁻) groups on the naphthalene (B1677914) ring confer a high degree of water solubility to the salt. This is a critical property for its use in aqueous buffer systems commonly employed in biological and histochemical assays. The good solubility ensures a homogeneous distribution of the reagent and facilitates its interaction with the target molecules.
Fundamental Principles of Azo Coupling Reactions in Research Applications
The primary application of this compound in research is centered around the azo coupling reaction. This reaction is a classic example of electrophilic aromatic substitution. In a typical histochemical application, an enzyme, such as alkaline phosphatase or acid phosphatase, cleaves a substrate, often a naphthol derivative like Naphthol AS-MX phosphate. p212121.com This enzymatic activity releases a nucleophilic naphthol compound.
The liberated naphthol then acts as the coupling agent, attacking the electrophilic terminal nitrogen of the Fast Red TR diazonium cation. The reaction typically occurs at the position para to the hydroxyl group of the naphthol, provided it is available. This coupling results in the formation of a highly colored, insoluble azo dye at the site of enzymatic activity. The insolubility of the resulting dye is crucial as it ensures a crisp, localized precipitate, allowing for the precise visualization of enzyme localization within tissues or cells. The intensity of the color produced is proportional to the amount of enzyme activity.
Theoretical Considerations of Chromophore Formation and Colorimetric Response
The vibrant color of the product formed in the azo coupling reaction is a direct result of the formation of an extended conjugated system. The azo group (-N=N-) links the benzene ring of the Fast Red TR cation with the naphthalene ring system of the coupling agent. This creates a large, delocalized π-electron system that spans across both aromatic rings.
This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum. The specific wavelength of maximum absorbance (λmax) is dependent on the precise structure of the diazonium salt and the coupling agent. When Fast Red TR couples with a naphthol derivative, it forms an intensely colored red precipitate. For instance, the azo complex formed with 1-naphthol (B170400) exhibits an absorbance maximum at approximately 510 nm. researchgate.net This absorption of light in the green-yellow region of the spectrum results in the observed red color of the dye.
Spectral Properties of Azo Dye from Fast Red TR
| Coupling Partner | λmax (nm) | Observed Color |
|---|---|---|
| 1-Naphthol | ~510 researchgate.net | Red |
This predictable and strong colorimetric response makes this compound a reliable tool for the qualitative and semi-quantitative assessment of enzyme activity in various research contexts.
Development and Optimization of Tartrate-Resistant Acid Phosphatase (TRAP) Staining Protocols
Tartrate-resistant acid phosphatase (TRAP) is a key enzyme marker for osteoclasts, the cells responsible for bone resorption. takarabio.com Consequently, TRAP staining is a widely used technique to identify and quantify osteoclasts in bone tissue sections. takarabio.comnih.gov Fast Red TR Salt 1,5-naphthalenedisulfonate has been specifically utilized for TRAP staining in tissue sections. scientificlabs.comscientificlabs.ie
Microscopic Visualization of TRAP Activity in Cellular and Tissue Contexts
In TRAP staining protocols, Fast Red TR Salt is used in conjunction with a substrate such as Naphthol AS-MX Phosphate. sigmaaldrich.comrochester.edu The TRAP enzyme, highly expressed in activated osteoclasts and macrophages, hydrolyzes the Naphthol AS-MX Phosphate. takarabio.comnih.gov The liberated naphthol derivative then couples with the Fast Red TR Salt diazonium compound. This reaction results in the formation of a vibrant, insoluble red azo dye at the site of enzyme activity. nih.govclinisciences.com
This distinct red precipitate allows for the clear microscopic visualization and localization of TRAP-positive cells, typically osteoclasts, which appear red or red-violet. rochester.edunih.govresearchgate.net The surrounding tissue or cellular background is often counterstained, for instance with Fast Green or Toluidine Blue, to provide contrast and better define the cellular morphology and the location of the TRAP-positive cells within the tissue architecture. rochester.edunih.gov
Methodological Refinements for Enhanced Specificity and Sensitivity in TRAP Assays
Several factors can be optimized to improve the specificity and sensitivity of TRAP staining assays using Fast Red TR Salt.
Temperature: The incubation temperature during the staining procedure is critical for this enzyme-based histochemical method. Studies have shown that temperatures between 60°C and 70°C can yield optimal results for identifying TRACP in undecalcified bone biopsies, providing intense and uniform red staining of osteoclasts while preserving cellular structure. nih.gov
pH: The pH of the incubation buffer is crucial for optimal enzyme activity. TRAP staining protocols typically utilize a buffer with a pH around 5.0. rochester.edunih.gov
Substrate and Chromogen Concentration: The concentrations of both the Naphthol AS-MX Phosphate substrate and the Fast Red TR Salt chromogen can be adjusted to achieve the desired staining intensity and minimize background staining. researchgate.net
Decalcification: For bone tissue sections, the method of decalcification is important. Acidic decalcifying agents can inhibit the enzymatic activity of TRAP, so EDTA is often the preferred method for decalcification prior to TRAP staining. rochester.edu
Filtration: Some protocols note that Fast Red Violet LB salt, a related chromogen, may not completely dissolve in the staining solution. However, filtering the solution may reduce the amount of available chromogen and lead to weaker staining. Leaving the particulates in the solution has been reported to yield excellent TRAP-positive staining. researchgate.net
Table 1: Summary of Methodological Considerations for TRAP Staining
| Parameter | Recommendation | Rationale |
|---|---|---|
| Incubation Temperature | 60°C - 70°C | Optimizes enzyme activity for intense and uniform staining while preserving cell structure. nih.gov |
| pH | ~5.0 | Ensures optimal enzymatic activity of TRAP. rochester.edunih.gov |
| Decalcification | EDTA | Avoids inhibition of TRAP enzyme activity that can occur with acid-based decalcifiers. rochester.edu |
| Solution Filtration | Avoid if possible | Filtering may remove undissolved chromogen, potentially weakening the staining intensity. researchgate.net |
Utilization in Alkaline Phosphatase (AP) Detection Systems
Fast Red TR Salt is also a widely used chromogenic substrate for the detection of alkaline phosphatase (AP) activity in a variety of applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and western blotting. sigmaaldrich.comclinisciences.combiocompare.com Alkaline phosphatase is a common enzyme conjugate for antibodies and other probes. alkalisci.combiocompare.com
Mechanistic Role as a Chromogenic Substrate for AP Activity
The mechanism of AP detection using Fast Red TR Salt is analogous to its role in TRAP staining. In the presence of alkaline phosphatase, a substrate like Naphthol AS-MX Phosphate is hydrolyzed, releasing a naphthol compound. clinisciences.combiomeda.com This product then immediately couples with the Fast Red TR Salt diazonium salt. This coupling reaction forms a distinct, insoluble bright red precipitate at the site of the AP enzyme. clinisciences.combiocompare.com This localized color deposit allows for the visualization of the target molecule to which the AP-conjugated probe is bound. clinisciences.combiomeda.com The resulting red stain is alcohol-soluble, necessitating the use of aqueous mounting media for slide preparation. sigmaaldrich.comthermofisher.com
Implementation in Alkaline Phosphatase-Anti-Alkaline Phosphatase (APAAP) Procedures
The Alkaline Phosphatase-Anti-Alkaline Phosphatase (APAAP) technique is a highly sensitive immunohistochemical method used to amplify the signal and visualize antigens in tissue sections. Fast Red TR Salt has been used as a chromogen in APAAP procedures. scientificlabs.comscientificlabs.ie In the APAAP method, a primary antibody binds to the target antigen, followed by a bridging secondary antibody, and then a soluble complex of alkaline phosphatase and an anti-alkaline phosphatase antibody. nih.govbio-rad-antibodies.com
The final step involves the addition of a substrate system, where Fast Red TR Salt, in conjunction with a substrate like Naphthol AS-MX, acts as the chromogen. The alkaline phosphatase in the APAAP complex catalyzes the hydrolysis of the substrate, leading to the deposition of a vibrant red precipitate at the antigen site, thereby amplifying the signal and allowing for sensitive detection. biomeda.comnih.gov
Adaptations for AP Activity Localization in Electrophoretic Gels and Cellular Preparations
The application of Fast Red TR Salt for AP detection extends to its use in electrophoretic gels and various cellular preparations. biocompare.com In techniques like western blotting, after proteins are separated by electrophoresis and transferred to a membrane, an AP-conjugated antibody is used to detect the target protein. The addition of a substrate solution containing Fast Red TR Salt results in the formation of a red band at the location of the protein of interest, allowing for its identification. sigmaaldrich.combiocompare.com
Similarly, in cellular preparations, such as in immunocytochemistry (ICC), Fast Red TR Salt can be used to visualize the subcellular localization of AP activity or AP-tagged molecules, producing a red precipitate within the cells where the target is present. clinisciences.com
Table 2: Applications of Fast Red TR Salt in AP Detection
| Application | Technique | Role of Fast Red TR Salt | Outcome |
|---|---|---|---|
| Immunohistochemistry (IHC) | Standard IHC, APAAP | Chromogenic substrate | Red precipitate at antigen location in tissue. scientificlabs.combiomeda.com |
| In Situ Hybridization (ISH) | ISH | Chromogenic substrate | Red precipitate indicating location of target nucleic acid sequence. biomeda.comthermofisher.com |
| Western Blotting | Western Blot | Chromogenic substrate | Red band formation on membrane at the site of the target protein. sigmaaldrich.combiocompare.com |
| Immunocytochemistry (ICC) | ICC | Chromogenic substrate | Red precipitate showing subcellular localization of the target molecule. clinisciences.com |
Integration into Diverse Biological Staining Protocols
This compound is a diazonium salt that functions as a crucial chromogenic coupling agent in various histochemical and cytochemical staining procedures. pubcompare.aiscbt.com Its primary role is to react with the enzymatic breakdown products of specific substrates, resulting in the formation of a distinctly colored, insoluble precipitate at the site of enzyme activity. This allows for the precise microscopic localization of specific enzymes within cells and tissues.
Application in Histological Section Analysis
In the field of histology, Fast Red TR Salt is widely employed for the visualization of enzyme activity in tissue sections. scientificlabs.ie It is particularly prominent as a chromogenic substrate for alkaline phosphatase (AP) and tartrate-resistant acid phosphatase (TRAP), enzymes that serve as important markers in various diagnostic and research applications. alkalisci.comsigmaaldrich.comscientificlabs.co.uk
The fundamental principle involves an enzymatic reaction where, for instance, alkaline phosphatase hydrolyzes a substrate such as Naphthol AS-MX phosphate. pubcompare.aibiomeda.com The liberated naphthol derivative then immediately couples with the Fast Red TR Salt diazonium compound. sigmaaldrich.com This reaction produces a vibrant, finely granular red precipitate, effectively marking the location of the enzyme. biomeda.com The intensity of the red color provides a semi-quantitative indication of the enzyme's activity level.
This technique is integral to immunohistochemistry (IHC), especially in methods like the alkaline phosphatase-anti-alkaline phosphatase (APAAP) procedure, where it serves as the final chromogen to visualize the location of a target antigen. scientificlabs.iescientificlabs.co.uk A key consideration when using this chromogen is that the resulting red precipitate is soluble in organic solvents; therefore, slides must be mounted using aqueous mounting media to preserve the stain. biomeda.comsigmaaldrich.com
Table 1: Applications of Fast Red TR Salt in Histological Analysis
| Application Area | Target Enzyme | Substrate Example | Outcome | Citation(s) |
|---|---|---|---|---|
| Immunohistochemistry (IHC) | Alkaline Phosphatase (AP) | Naphthol AS-MX Phosphate | Visualization of antigen-antibody complexes with a red precipitate. | alkalisci.combiomeda.comsigmaaldrich.com |
| Enzyme Histochemistry | Tartrate-Resistant Acid Phosphatase (TRAP) | Naphthol AS-BI Phosphate | Identification of osteoclasts and other TRAP-positive cells in bone and tissue sections. | scientificlabs.iescientificlabs.co.uk |
Chromogenic Detection in Hematological Research
Fast Red TR Salt is also a valuable tool in hematology for the cytochemical identification and characterization of blood and bone marrow cells. sigmaaldrich.comsigmaaldrich.com Specific enzymes, such as alkaline phosphatase and tartrate-resistant acid phosphatase (TRAP), are expressed at varying levels in different hematopoietic cell lineages and maturation stages. The detection of these enzymes can aid in the diagnosis of certain hematological disorders.
The staining mechanism is identical to that in histology: the diazonium salt couples with the product of an enzyme-substrate reaction to form a visible precipitate. For example, TRAP staining is a hallmark for identifying hairy cell leukemia cells in blood smears. In this context, Fast Red TR Salt provides the chromogenic signal that allows for the microscopic identification of these pathological cells. alkalisci.comsigmaaldrich.com The reaction produces a distinct red color at the sites of enzymatic activity, enabling clear visualization against counterstained cellular components. biomeda.com
Innovative Staining Techniques for Microbial Systems
Beyond mammalian tissues, Fast Red TR Salt has been adapted for specialized applications in microbiology, particularly for the study of fungal enzymes. These methods leverage the same azo-coupling principle to visualize metabolic processes in microbial structures.
Visualization of Acid Phosphatase Activities in Fungal Hyphae (e.g., Neurospora crassa)
Researchers have utilized Fast Red TR Salt to identify and localize acid phosphatase (APase) activity in the hyphae of the fungus Neurospora crassa. researchgate.net In one study, a key objective was to visualize APases that are transported to the plasma membrane or periplasmic space of non-permeabilized fungal cells. researchgate.net By employing a staining mixture containing Fast Red TR Salt and α-naphthyl acid phosphate as the substrate, scientists were able to detect APase activity as a brown stain under light microscopy. researchgate.net This approach successfully revealed the presence of a novel acid phosphatase in N. crassa. researchgate.net
Table 2: Staining Mixture for Acid Phosphatase Detection in Neurospora crassa
| Component | Concentration | Role | Citation |
|---|---|---|---|
| α-Naphthyl Acid Phosphate | 2.5 mM | Substrate for Acid Phosphatase | researchgate.net |
| Fast Red TR Salt | 5 mM | Coupling Agent (Chromogen) | researchgate.net |
| Tris-HCl Buffer (pH 8.9) | 0.3 M | Provides Optimal pH for Reaction | researchgate.net |
Modified Azo Dye Coupling Methods for Fungal Enzyme Studies
The visualization of enzymes in fungi like Neurospora crassa has been achieved through modified azo dye coupling methods. researchgate.net This technique is an adaptation of standard histochemical protocols specifically for fungal systems. The core of the method is a two-part reaction system. First, an enzyme present in the fungus, such as acid phosphatase, cleaves a substrate, typically α-naphthyl acid phosphate. researchgate.netnih.gov This enzymatic cleavage releases α-naphthol.
Immediately following its release, the α-naphthol couples with Fast Red TR Salt, the diazonium salt present in the staining solution. researchgate.net This coupling reaction forms an insoluble, colored azo dye that precipitates directly at the site of the enzyme. researchgate.net This modification allows researchers to pinpoint the location of specific enzymatic activities within the intricate structure of fungal hyphae, providing insights into the metabolic functions occurring at the cellular or subcellular level. researchgate.net Fungal enzymes, including various oxidases and peroxidases, play a significant role in breaking down complex molecules, and techniques like these are crucial for studying their function and localization. nih.govresearchgate.netsemanticscholar.org
Biochemical and Molecular Biological Research Applications of Fast Red Tr Salt 1,5 Naphthalenedisulfonate Salt
Enzymatic Activity Quantification and Spatial Localization in Research Models
Fast Red TR Salt 1,5-naphthalenedisulfonate salt is extensively used for the detection and localization of enzyme activity, particularly alkaline phosphatase (AP) and tartrate-resistant acid phosphatase (TRAP). alkalisci.comscientificlabs.com When used in conjunction with a suitable substrate, such as Naphthol AS-MX Phosphate (B84403), the target enzyme cleaves the phosphate group from the naphthol substrate. sigmaaldrich.comp212121.com The liberated naphthol derivative then couples with the Fast Red TR diazonium salt, forming a bright red, insoluble azo dye precipitate at the site of enzymatic activity. biocompare.comclinisciences.com
This reaction allows for the precise spatial localization of the enzyme within tissue sections or cell preparations, observable under a microscope. pubcompare.ai The intensity of the red precipitate can be correlated with the level of enzyme activity, providing a semi-quantitative measure. This technique is invaluable in enzyme histochemistry to study the distribution and activity of phosphatases in various research models, including animal tissues and cell cultures. sigmaaldrich.com For instance, it has been employed in studies involving zebrafish tissue samples and endothelial cells. sigmaaldrich.com
| Parameter | Description |
| Target Enzymes | Alkaline Phosphatase (AP), Tartrate-Resistant Acid Phosphatase (TRAP) |
| Principle | Enzymatic hydrolysis of a naphthol substrate followed by coupling with Fast Red TR Salt to form a colored precipitate. |
| Output | Bright red precipitate at the site of enzyme activity. biocompare.comthermofisher.com |
| Application | Spatial localization and semi-quantitative assessment of enzyme activity in tissues and cells. |
Investigations into Gene Expression Profiles via Enzyme Marker Detection
In molecular biology, Fast Red TR Salt is instrumental in studying gene expression profiles through the detection of enzyme reporters. In techniques like immunohistochemistry (IHC) and in situ hybridization (ISH), genes of interest can be linked to a reporter enzyme, commonly alkaline phosphatase. biomeda.comthermofisher.com When a probe (e.g., an antibody in IHC or a nucleic acid probe in ISH) binds to its target molecule (a protein or a specific nucleic acid sequence), the conjugated alkaline phosphatase is also localized to that site.
The subsequent addition of a substrate system containing Fast Red TR Salt and a naphthol phosphate derivative results in the deposition of a red precipitate, indicating the location and, to an extent, the abundance of the target molecule. biomeda.com This allows researchers to visualize the expression patterns of specific genes within the morphological context of the tissue, providing insights into cellular function and differentiation.
| Technique | Application of Fast Red TR Salt | Information Gained | | --- | --- | | Immunohistochemistry (IHC) | Detection of alkaline phosphatase-conjugated secondary antibodies bound to primary antibodies targeting specific proteins. sigmaaldrich.comclinisciences.com | Spatial distribution and relative abundance of target proteins. | | In Situ Hybridization (ISH) | Visualization of alkaline phosphatase-labeled probes hybridized to specific mRNA or DNA sequences. biomeda.comsigmaaldrich.com | Localization and relative levels of gene expression within tissues and cells. thermofisher.com |
Identification and Characterization of Specific Cell Populations Based on Enzymatic Phenotypes
The enzymatic activity profile of a cell, or its enzymatic phenotype, can be a defining characteristic of its type and functional state. Fast Red TR Salt-based enzyme histochemistry is a powerful tool for identifying and characterizing specific cell populations within heterogeneous tissues. pubcompare.ai For example, the intense activity of tartrate-resistant acid phosphatase (TRAP) is a hallmark of osteoclasts, the cells responsible for bone resorption. Staining tissue sections with a substrate for TRAP in the presence of Fast Red TR Salt allows for the clear visualization and identification of osteoclasts. scientificlabs.comchimmed.ru
This method is crucial in bone biology research to study bone development, remodeling, and diseases like osteoporosis. Similarly, distinct alkaline phosphatase expression patterns, visualized with Fast Red TR Salt, can be used to distinguish different cell types in tissues such as the intestine, kidney, and placenta.
| Cell Type | Enzyme Marker | Fast Red TR Staining Outcome | Research Area |
| Osteoclasts | Tartrate-Resistant Acid Phosphatase (TRAP) | Intense red staining of osteoclasts. scientificlabs.com | Bone Biology, Osteoporosis Research |
| Specific Epithelial Cells | Alkaline Phosphatase (AP) | Red staining highlights cells with high AP activity. | Developmental Biology, Pathology |
| Germ Cells | Alkaline Phosphatase (AP) | Visualization of germ cell lineage in embryonic tissues. | Reproductive Biology |
Explorations in Nucleic Acid Visualization and In Situ Hybridization Techniques
Fast Red TR Salt plays a significant role in non-radioactive in situ hybridization (ISH) for the detection of specific DNA and RNA sequences within cells and tissues. biomeda.comthermofisher.com In this context, nucleic acid probes are labeled with a hapten (like digoxigenin (B1670575) or biotin), which is then detected by an anti-hapten antibody conjugated to alkaline phosphatase. The addition of the Fast Red TR chromogenic substrate system leads to the formation of a red precipitate at the site of probe hybridization, allowing for the visualization of the target nucleic acid sequence. biomeda.com
An advancement in this area is the use of 2-hydroxy-3-naphthoic acid-2'-phenylanilide phosphate (HNPP) in combination with Fast Red TR. nih.gov This technique has been shown to significantly amplify the fluorescent signal in ISH, resulting in up to eight times more intense signals compared to standard fluorescence in situ hybridization (FISH) methods. nih.gov This enhanced sensitivity is particularly valuable for detecting bacterial cells with low rRNA content or for identifying specific cells in complex environmental samples. nih.gov
| Technique | Role of Fast Red TR Salt | Advantages |
| Chromogenic In Situ Hybridization (CISH) | Forms a visible red precipitate at the location of the target nucleic acid sequence. biomeda.com | Provides good morphological detail and does not require a fluorescence microscope. |
| Fluorescence-Enhanced In Situ Hybridization | Used with HNPP to generate a highly fluorescent product. nih.gov | Increased signal intensity and sensitivity for detecting low-abundance targets. nih.gov |
Contributions to Diagnostic Assay Manufacturing Research
The reliability and clear readout provided by Fast Red TR Salt make it a valuable component in the research and development of diagnostic assays. alkalisci.comsigmaaldrich.com Its application spans various platforms, including immunohistochemistry-based diagnostic tests, enzyme-linked immunosorbent assays (ELISA), and western blotting. biocompare.comclinisciences.com In these applications, the principle remains the same: an alkaline phosphatase-conjugated molecule is used to detect the analyte of interest, and Fast Red TR Salt provides the colorimetric signal.
The intense and stable red color produced by the reaction is easily detectable, making it suitable for both manual and automated diagnostic platforms. thermofisher.com Research into new diagnostic markers and assays often utilizes Fast Red TR Salt for initial validation and optimization due to its robust performance and well-established protocols. pubcompare.ai
| Diagnostic Application Area | Utility of Fast Red TR Salt |
| Immunohistochemistry (IHC) Diagnostics | Staining of tissue biopsies for the detection of disease markers (e.g., in oncology). pubcompare.ai |
| Blotting Assays (Western, Dot Blots) | Detection of specific proteins or antibodies in complex mixtures. sigmaaldrich.comthomassci.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | As a precipitating substrate in certain ELISA formats for colorimetric detection. clinisciences.com |
Analytical Chemistry Applications and Methodological Development
Chromatographic Techniques for Compound Purity Assessment and Degradation Product Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in assessing the purity of chemical compounds and analyzing their degradation products. While specific studies detailing the chromatographic analysis of Fast Red TR Salt 1,5-naphthalenedisulfonate salt are not extensively documented in publicly available literature, the purity of closely related diazonium salts, such as Fast Red B Salt 1,5-Naphthalenedisulfonate, is specified to be determined by HPLC (e.g., a minimum of 97%). calpaclab.com This indicates that HPLC is a standard and suitable technique for the quality control of this class of compounds. Such methods would typically involve a reversed-phase column and a UV-Vis detector to separate the main component from any impurities or degradation products. The analysis of potential degradation products is crucial for understanding the stability and shelf-life of the reagent.
Advanced Tracer Studies in Environmental and Geochemical Research
The unique properties of the 1,5-naphthalenedisulfonate anion, specifically its high thermal stability, have led to its application as a tracer in demanding environmental and geochemical research, particularly in the study of geothermal systems.
1,5-Naphthalenedisulfonate has been successfully employed as a hydrological tracer to investigate flow patterns in geothermal reservoirs. researchgate.netunr.eduresearchgate.net Tracer tests are essential for understanding the connectivity between injection and production wells, which is critical for the sustainable management of geothermal resources. In a notable study at the Steamboat Hills, Nevada, geothermal system, 1,5-naphthalenedisulfonate was used alongside the well-established tracer fluorescein (B123965) to evaluate fluid flow. stanford.eduresearchgate.net The results indicated that both tracers behaved conservatively, with comparable performance in tracking the movement of injected water. stanford.eduresearchgate.net The use of 1,5-naphthalenedisulfonate is particularly advantageous in high-temperature geothermal environments where less stable tracers might degrade. unr.edu Its successful application in field tests at various geothermal sites, including Dixie Valley, Nevada; Ohaaki, New Zealand; and Awibengkok, Indonesia, has validated its utility as a reliable geothermal tracer. researchgate.net
The suitability of a substance as a geothermal tracer is heavily dependent on its thermal stability and predictable decay kinetics under reservoir conditions. The thermal stability of 1,5-naphthalenedisulfonate has been investigated in laboratory studies designed to simulate geothermal environments. unr.edu In one such study, the Arrhenius first-order thermal decay rate of 1,5-naphthalenedisulfonate was determined over a temperature range of 310-330°C. stanford.eduresearchgate.net The tracer demonstrated remarkable stability, with only a 20% decay observed after one week at 330°C. stanford.eduresearchgate.net
Further research into its breakdown kinetics in aqueous solutions under geothermal conditions has shown that the decomposition of 1,5-naphthalenedisulfonate is temperature-dependent. researchgate.net At 200°C, the primary breakdown product is 1-naphthalene sulfonate, while at temperatures above 250°C, significant amounts of naphthalene (B1677914) are generated. researchgate.net This predictable thermal decay can potentially be used to estimate the temperature of the flow paths within the geothermal reservoir.
Below is a data table summarizing the key findings from a study on the thermal decay of polyaromatic sulfonate tracers.
| Compound | Temperature (°C) | Duration (weeks) | Decay (%) |
| 1,5-naphthalene disulfonate | 330 | 1 | ~20 |
| 1,3,6-naphthalene trisulfonate | 330 | 1 | ~20 |
| 1,3,6,8-pyrene tetrasulfonate | 330 | 1 | ~100 |
| 2-naphthalene sulfonate | 330 | 1 | No decay |
| 2,7-naphthalene disulfonate | 330 | 1 | No decay |
This table is based on data presented in a study on the application of polyaromatic sulfonates as tracers in geothermal reservoirs. unr.edu
Theoretical and Computational Investigations of Fast Red Tr Salt 1,5 Naphthalenedisulfonate Salt Interactions
Molecular Modeling of Enzyme-Substrate Interactions and Binding Dynamics
Molecular modeling serves as a powerful tool to elucidate the transient interactions between enzyme substrates, such as the diazonium component of Fast Red TR salt, and their target enzymes. While specific molecular dynamics (MD) simulations for Fast Red TR salt are not extensively documented in public literature, the principles and methodologies can be understood from studies on analogous enzyme-substrate systems. Techniques like molecular docking and MD simulations are employed to predict how the substrate binds within the active site and the subsequent dynamic changes that occur. nih.govnih.gov
Molecular docking predicts the preferred orientation of a substrate when bound to an enzyme to form a stable complex. nih.gov For the 4-Chloro-2-methylbenzenediazonium cation (the active component of Fast Red TR), docking studies would identify key amino acid residues in an enzyme's active site that stabilize the substrate through non-covalent interactions. These interactions typically include electrostatic interactions, hydrogen bonds, and hydrophobic interactions.
Following docking, molecular dynamics simulations can provide a more detailed view of the binding process over time. nih.gov These simulations model the motion of every atom in the system, offering insights into the conformational flexibility of both the enzyme and the substrate upon binding. nih.govnih.gov Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the binding free energy, which quantifies the affinity between the enzyme and substrate. nih.govnih.govresearchgate.net For a chromogenic substrate like Fast Red TR, these simulations can reveal how the enzyme positions the substrate optimally for the subsequent chemical reaction that leads to color formation.
Table 1: Representative Data from Molecular Modeling of Enzyme-Ligand Interactions This table presents typical data obtained from molecular modeling studies of enzyme-ligand complexes to illustrate the outputs of such investigations.
| Parameter | Description | Typical Value/Finding | Significance |
|---|---|---|---|
| Binding Energy (Docking) | The calculated affinity of the ligand for the enzyme's active site. | -5 to -10 kcal/mol | Indicates the spontaneity and strength of the initial binding event. nih.gov |
| Key Interacting Residues | Specific amino acids in the active site that form bonds with the ligand. | Asp, Glu, His, Tyr | Reveals the molecular basis of substrate recognition and specificity. |
| Protein RMSD (MD Simulation) | Root Mean Square Deviation of the protein backbone atoms over time. | 1-3 Å | Measures the stability of the enzyme's structure during the simulation. A stable RMSD suggests the simulation has reached equilibrium. nih.gov |
| Ligand RMSD (MD Simulation) | Root Mean Square Deviation of the ligand's heavy atoms over time. | < 2 Å (relative to protein) | Indicates the stability of the ligand's binding pose within the active site. nih.gov |
Computational Chemistry Approaches to Chromogen Formation and Spectral Properties
The formation of the characteristic red chromogen from Fast Red TR salt involves an azo coupling reaction. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into this process and the properties of the resulting azo dye. nih.govnih.gov
TD-DFT is the primary method for calculating the electronic excited states of molecules, which allows for the theoretical prediction of UV-Visible absorption spectra. preprints.orgresearchgate.net By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the color of the compound. nih.govpreprints.org The method also calculates the oscillator strength of these transitions, which relates to the intensity of the absorption peak. preprints.orgacs.org Studies on various azo dyes consistently show a strong correlation between TD-DFT predictions and experimentally measured spectra, validating the use of these computational approaches to understand and predict the color of chromogens formed from Fast Red TR salt. nih.govresearchgate.net
Table 2: Comparison of Experimental and TD-DFT Calculated Spectral Data for Azo Dyes This table showcases the accuracy of TD-DFT calculations by comparing theoretical predictions with experimental measurements for representative azo dye structures.
| Azo Dye Derivative | HOMO-LUMO Gap (eV) [Calculated] | λmax (nm) [Experimental] | λmax (nm) [TD-DFT Calculated] |
|---|---|---|---|
| o-methoxyaniline-based Azo Dye 1 | 3.55 | 490 | 485 nih.gov |
| o-methoxyaniline-based Azo Dye 2 | 3.48 | 510 | 502 nih.gov |
| Binaphthol-derived Azo Dye | N/A | 505 | 509 researchgate.net |
| Salicylaldehyde-based Azo Dye | 3.89 | 425 | 415 acs.org |
Supramolecular Chemistry Studies of the 1,5-Naphthalenedisulfonate Moiety
The 1,5-naphthalenedisulfonate (1,5-NDS) anion, which serves as the counter-ion in Fast Red TR salt, is of significant interest in the field of supramolecular chemistry. core.ac.uk This discipline focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. fiveable.methno.orgnih.gov The rigid structure and negatively charged sulfonate groups of 1,5-NDS make it an excellent building block or guest molecule for constructing complex supramolecular assemblies. researchgate.netnih.gov
Host-guest chemistry studies have demonstrated the ability of various macrocyclic hosts to selectively recognize and bind the 1,5-NDS anion. rsc.orgnih.gov For instance, protonated azamacrocycles have been shown to recognize 1,5-NDS over other anions, with the binding driven by strong hydrogen bonds and electrostatic interactions between the ammonium (B1175870) groups of the host and the sulfonate groups of the guest. rsc.org Similarly, modified β-cyclodextrins can encapsulate naphthalenesulfonate derivatives, displaying molecular selectivity based on the precise size and shape complementarity between the host's cavity and the guest molecule. nih.gov
The 1,5-NDS moiety can also direct the formation of extended crystalline networks. researchgate.netnih.gov In these structures, the disulfonate anion acts as a hydrogen bond acceptor, linking cations or other neutral molecules into one-, two-, or three-dimensional assemblies. researchgate.netnih.gov These studies are fundamental to the development of new materials with tailored properties and functions, driven by the principles of molecular self-assembly. nih.govwarwick.ac.ukrsc.org
Table 3: Supramolecular Systems Involving the 1,5-Naphthalenedisulfonate Anion This table summarizes findings from studies on the host-guest and self-assembly behavior of the 1,5-naphthalenedisulfonate (1,5-NDS) anion.
| Host/Counterpart System | Primary Interaction Type | Resulting Structure/Complex | Key Finding |
|---|---|---|---|
| Protonated Azamacrocycle | Hydrogen Bonding, Electrostatic | 1:1 Host-Guest Complex | Selective recognition of 1,5-NDS over other anions. rsc.org |
| Cholic Acid-modified β-Cyclodextrin | Hydrophobic, van der Waals | Inclusion Complex | High molecular selectivity for different naphthalenedisulfonate isomers. nih.gov |
| Ammonium Cations (NH₄⁺) | Hydrogen Bonding (N⁺-H···⁻O-S) | 3D Supramolecular Assembly | Anion acts as a central linker, connecting cations into an extended network. nih.gov |
| [Ag(H₂O)₂]⁺ Cations | Hydrogen Bonding (O-H···⁻O-S) | 3D Supramolecular Assembly | Formation of a complex 3D structure mediated by water molecules and sulfonate groups. researchgate.net |
Challenges, Limitations, and Future Directions in Research Utilizing Fast Red Tr Salt 1,5 Naphthalenedisulfonate Salt
Addressing Specificity and Background Staining Challenges in Complex Biological Samples
A primary challenge in using Fast Red TR Salt in complex biological samples is achieving high specificity while minimizing background staining. Non-specific binding of the diazonium salt or the final azo dye product to tissue components can obscure the true localization of the target enzyme or molecule, leading to erroneous interpretations.
Key Challenges:
High Reactivity: Diazonium salts are highly reactive electrophiles. ualberta.ca This reactivity, while essential for the coupling reaction, can also lead to unwanted reactions with various biological functional groups like phenols and amines on proteins, resulting in non-specific staining. mdpi.com
Diffusion of Reaction Product: The initial enzymatic product can diffuse from its original site before it is captured by the diazonium salt. This diffusion can lead to a loss of sharp localization and contribute to diffuse background staining. To counter this, increasing the viscosity of the reaction mixture with agents like polyvinyl alcohol (PVA) has been shown to reduce diffusion and improve signal localization. sigmaaldrich.com
Overdevelopment: The enzymatic reaction is time-dependent. Allowing the reaction to proceed for too long can lead to an accumulation of the colored product that bleeds into surrounding areas, increasing the background signal. sigmaaldrich.com Careful monitoring and optimization of the reaction time are crucial. sigmaaldrich.com
Strategies for Improvement:
Reagent Concentration: Optimizing the concentrations of both the substrate (e.g., Naphthol AS-MX phosphate) and the Fast Red TR Salt is critical. sigmaaldrich.comsigmaaldrich.com
Blocking Agents: Using blocking agents, such as diluted normal serum, can help to reduce non-specific binding of antibody conjugates in immunohistochemical applications. sigmaaldrich.com
Washing Steps: Implementing rigorous washing protocols after the staining procedure can help remove unbound reagents and reduce background noise.
The table below summarizes common issues and mitigation strategies.
| Challenge | Cause | Mitigation Strategy | Reference |
| High Background | Non-specific binding of diazonium salt; Over-incubation | Decrease staining time; Titer the enzyme conjugate; Use blocking agents | sigmaaldrich.com |
| Poor Localization | Diffusion of the initial reaction product | Increase viscosity of reaction media (e.g., with PVA) | sigmaaldrich.com |
| Low Specificity | High reactivity of the diazonium group with non-target molecules | Optimize reagent concentrations; Ensure proper pH and buffer conditions | mdpi.comsigmaaldrich.com |
Exploration of Novel Detection Methodologies Beyond Traditional Colorimetry
While Fast Red TR Salt is primarily known for producing a red, insoluble product for bright-field microscopy, its reaction product also possesses fluorescent properties that can be exploited for more advanced imaging techniques. sigmaaldrich.comresearchgate.net This moves its application beyond simple colorimetric detection to quantitative and high-resolution fluorescence microscopy.
The azo dye formed from the reaction of Naphthol AS-MX phosphate (B84403) (after enzymatic cleavage) and Fast Red TR Salt is a highly fluorescent precipitate. researchgate.net This fluorescence is strong, stable, and shows minimal fading (photobleaching) compared to conventional fluorophores like FITC. sigmaaldrich.com This stability makes it particularly suitable for techniques that require prolonged light exposure, such as confocal scanning laser microscopy and three-dimensional analysis. sigmaaldrich.com
Beyond fluorescence, the inherent electrochemical properties of diazonium salts open up possibilities for their use in biosensors. Diazonium salts can be grafted onto surfaces to create modified electrodes. mdpi.com Detection of target analytes can then be achieved through electrochemical methods like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS), offering a quantitative and highly sensitive alternative to visual staining. mdpi.com
| Detection Method | Principle | Advantages | Reference |
| Fluorescence Microscopy | The azo-dye product of the reaction exhibits strong red fluorescence. | High sensitivity, resistance to photobleaching, suitability for confocal microscopy and 3D analysis. | sigmaaldrich.com |
| Electrochemical Sensing | Diazonium salt is grafted onto an electrode surface; binding or enzymatic reaction alters electrochemical properties. | High sensitivity, quantitative results, potential for miniaturization into biosensors. | mdpi.com |
Potential for Integration into High-Throughput Screening Platforms in Research
High-throughput screening (HTS) is essential for modern drug discovery and enzyme engineering, requiring assays that are rapid, robust, and easily automated. The properties of Fast Red TR Salt make it a candidate for developing colorimetric HTS assays.
The reaction is typically fast, producing a colored product that can be detected and quantified using a simple spectrophotometer or plate reader. sigmaaldrich.comresearchgate.net This has been successfully applied in screening assays to evaluate activities like naphthalene (B1677914) hydroxylation. In such an assay, the enzymatic product, 1-naphthol (B170400), couples with Fast Red TR to produce a colored complex that can be measured at 510 nm. researchgate.net The direct correlation between enzyme activity and color intensity allows for the rapid screening of large libraries of enzyme variants or potential inhibitors.
Key features for HTS integration:
Speed: The coupling reaction is rapid, allowing for quick data acquisition. sigmaaldrich.com
Colorimetric Readout: The formation of a colored product allows for straightforward detection using standard laboratory equipment.
Homogeneous Assay Potential: In some formats, the assay can be performed in a single well without the need for separation or washing steps, simplifying automation.
Emerging Applications in Material Science and Bioimaging Research
The chemistry of diazonium salts, including Fast Red TR, extends beyond traditional biological staining into the realms of material science and advanced bioimaging. The ability of aryldiazonium salts to be grafted onto a wide variety of surfaces provides a versatile method for surface functionalization. mdpi.comresearchgate.net
In material science, this chemistry can be used to:
Modify Nanoparticles: Diazonium salts can act as linking agents to attach molecules, including fluorescent dyes, to the surface of metal oxide nanoparticles (e.g., TiO2). researchgate.net This allows for the creation of custom-functionalized nanomaterials for various applications.
Create Polymer Films: The reaction of diazonium salts can initiate the growth of polymers from a surface, leading to strongly grafted and stable polymer films. researchgate.net This has implications for creating biocompatible coatings or modifying the surface properties of materials.
Develop Biosensors: As mentioned, grafting diazonium salts onto conductive surfaces is a key step in fabricating electrochemical biosensors for detecting a range of analytes from glucose to DNA. mdpi.com
In bioimaging, the stable fluorescence of the Fast Red TR reaction product is a significant advantage. sigmaaldrich.com This allows for the labeling of specific cellular components or nanoparticles, which can then be tracked within biological systems using advanced microscopy techniques. For instance, nanoparticles functionalized with dyes via diazonium chemistry can be used to study cellular uptake and trafficking. researchgate.net
Collaborative Research Opportunities Across Disciplines
The expanding applications of Fast Red TR Salt and related diazonium compounds create numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology: The development of more specific and sensitive probes for detecting enzymatic activity requires collaboration between synthetic chemists, who can design and create new diazonium salts, and cell biologists, who can test these probes in complex biological systems.
Material Science and Medicine: The functionalization of nanoparticles and other materials for drug delivery, bioimaging, and diagnostics is a rapidly growing field. This requires the expertise of material scientists to create and characterize the materials, and medical researchers to apply them to clinically relevant problems. mdpi.com
Analytical Chemistry and Biotechnology: Designing novel detection platforms, such as electrochemical biosensors or fluorescent HTS assays, necessitates a partnership between analytical chemists with expertise in sensor development and biotechnologists who can engineer the biological recognition elements (e.g., enzymes, antibodies). mdpi.com
Future progress in leveraging the full potential of Fast Red TR Salt 1,5-naphthalenedisulfonate salt will depend on such collaborative efforts to overcome current limitations and pioneer new applications.
Q & A
Q. What are the primary applications of Fast Red TR Salt in histochemical staining?
Fast Red TR Salt is widely used as a chromogen in histology for detecting enzymatic activity, particularly in alkaline phosphatase (AP)-based assays such as the APAAP (alkaline phosphatase-anti-alkaline phosphatase) method and tartrate-resistant acid phosphatase (TRAP) staining . For TRAP staining, it forms an insoluble red precipitate when coupled with naphthol AS-BI phosphate, enabling visualization of osteoclast activity in bone tissue sections. Methodologically, tissue fixation with 4% paraformaldehyde (PFA) for 10 minutes is recommended prior to staining to preserve enzyme activity .
Q. How should Fast Red TR Salt be prepared and stored to ensure stability?
The compound is water-soluble (25 mg/mL in H₂O) but forms slightly hazy solutions. For reproducible results, prepare fresh solutions in PBS or deionized water and filter sterilize (0.2 µm) to remove particulates . Storage at -20°C in airtight, light-protected containers is critical to prevent degradation of the diazonium group, which is sensitive to moisture and temperature fluctuations .
Q. What analytical methods confirm the purity of Fast Red TR Salt?
Purity is typically assessed via thin-layer chromatography (TLC) or HPLC . Commercial batches often specify ≥90% purity by TLC, but researchers should verify this using solvent systems like ethyl acetate/methanol/ammonia (85:10:5) to detect impurities such as free diazonium ions or residual naphthalenedisulfonate .
Q. Why is Fast Red TR Salt preferred over other diazonium salts in enzyme-linked assays?
Its 1,5-naphthalenedisulfonate counterion enhances solubility in aqueous buffers compared to chloride salts (e.g., Fast Red Violet LB), reducing nonspecific precipitation. Additionally, the 4-chloro-2-methylbenzenediazonium moiety provides superior coupling efficiency with naphthol derivatives at neutral pH (7.0–7.4) .
Advanced Research Questions
Q. How do detergents or proteins interfere with Fast Red TR Salt coupling reactions, and how can this be mitigated?
Detergents (e.g., Triton X-100) and proteins can quench the diazonium ion or compete with naphthol coupling, leading to reduced signal intensity. To minimize interference:
Q. What experimental controls are essential when using Fast Red TR Salt in quantitative histochemistry?
Include:
- Negative controls : Omit the primary enzyme substrate (e.g., naphthol AS-BI phosphate) to confirm specificity.
- Inhibition controls : Add 10 mM levamisole (for AP) or 50 mM tartrate (for TRAP) to suppress enzymatic activity .
- Standard curves : Serial dilutions of purified enzyme (e.g., intestinal AP) to correlate signal intensity with activity .
Q. How does the pH of the reaction buffer influence the coupling efficiency of Fast Red TR Salt?
The diazonium-naphthol reaction is pH-sensitive. Optimal coupling occurs at pH 8.0–9.0 for AP-based assays, but acidic conditions (pH 5.0–6.0) are required for TRAP. Deviations >0.5 pH units can reduce precipitate formation by 30–50%. Always calibrate buffers using a pH meter and validate with pilot studies .
Q. What mechanistic insights explain contradictory results in Fast Red TR Salt-based assays across studies?
Discrepancies often arise from:
- Batch variability : Differences in diazonium salt purity (e.g., ≤60% vs. ≥90%) affect reaction kinetics .
- Fixation artifacts : Over-fixation in PFA (>15 minutes) can denature enzymes, while under-fixation causes diffusion artifacts .
- Substrate competition : Endogenous phosphatases in tissues may hydrolyze naphthol derivatives non-specifically. Pre-treatment with 20 mM EDTA can chelate endogenous metal ions and reduce background .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
